molecular formula C17H17N5O3 B4199672 N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

Cat. No. B4199672
M. Wt: 339.3 g/mol
InChI Key: YOYLBKNPRNAZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a triazole-based compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. It may also act by disrupting the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. It has been shown to inhibit the growth of different bacterial and fungal strains. It has also been found to have antitumor activity against different cancer cell lines. In addition, it has been studied as a potential fluorescent probe for imaging applications.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide is its potential applications in different fields of research. It has been found to have antibacterial, antifungal, and antitumor properties, making it a promising compound for the development of new drugs. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to different cell lines, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide. One of the directions is the development of new drugs based on this compound. It has been found to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. Another direction is the study of its mechanism of action. The mechanism of action of this compound is not fully understood, and further research is needed to elucidate it. Additionally, the development of new imaging probes based on this compound is another future direction. It has been studied as a potential fluorescent probe for imaging applications, and further research may lead to the development of new probes with improved properties.

Scientific Research Applications

N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide has been studied for its potential applications in different fields of research. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied as a potential inhibitor of protein kinases and as a fluorescent probe for imaging applications.

properties

IUPAC Name

3-hydroxy-N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyltriazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-13-7-9-14(10-8-13)11-12-18-16-17(22(24)25)19-20(21(16)23)15-5-3-2-4-6-15/h2-10,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLBKNPRNAZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN=C2C(=NN(N2O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 2
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 3
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 4
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 5
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide
Reactant of Route 6
N-[2-(4-methylphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide

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